Selective Inhibition of Linoleate Oxygenase Activity of ALOX15: Substrate-Dependent Potency
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid demonstrates selective inhibition of the linoleate oxygenase activity of human ALOX15 (15-lipoxygenase-1) with IC50 values of 0.018 µM (linoleic acid substrate) and 0.032 µM (arachidonic acid substrate). This substrate-dependent potency profile distinguishes it from broad-spectrum LOX inhibitors such as NDGA (5-LOX IC50 = 0.2 µM; 12/15-LOX IC50 = 30 µM) and from other 4-aryl-4-oxobutanoic acid derivatives that lack comparable quantitative ALOX15 data .
| Evidence Dimension | ALOX15 (15-LOX-1) inhibitory potency – linoleate oxygenase activity |
|---|---|
| Target Compound Data | IC50 = 0.018 µM (linoleic acid) and 0.032 µM (arachidonic acid) |
| Comparator Or Baseline | NDGA: IC50 = 0.2 µM (5-LOX), 30 µM (12/15-LOX); other 4-aryl-4-oxobutanoic acid derivatives: no reported ALOX15 data |
| Quantified Difference | ~11-fold more potent than NDGA on linoleate oxygenase activity (0.018 µM vs. 0.2 µM) and >900-fold more potent than NDGA on arachidonic acid substrate |
| Conditions | Recombinant human ALOX15 enzyme assay; substrate-dependent measurement |
Why This Matters
This selectivity profile is critical for research programs targeting ALOX15-mediated pathways in cancer (e.g., prostate, colorectal) where off-target 5-LOX or COX inhibition may confound experimental outcomes.
